4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves the halogenation of pyrazolopyridine derivatives. One common method includes the use of bromine and iodine as halogenating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Scientific Research Applications
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Material Science: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds in the pyrazolopyridine family:
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with the bromine atom at a different position.
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Another isomer with the bromine atom at the 6-position.
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A compound with a different arrangement of the pyrazole and pyridine rings.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures .
Properties
IUPAC Name |
4-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWLVFGSMYLSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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